Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate is a complex organic compound classified within the family of pyrazolo[1,5-a][1,4]diazepines. This compound is notable for its unique structure that features a fused pyrazole and diazepine ring system. The term "racemic" indicates that it exists as a mixture of two enantiomers, which are non-superimposable mirror images of each other. The compound has garnered attention due to its diverse biological activities and potential therapeutic applications in medicinal chemistry.
The synthesis of Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate typically involves multi-step organic reactions. A common synthetic route begins with the formation of the pyrazole ring, followed by the construction of the diazepine ring. Key reagents often include hydrazines and aldehydes under specific catalytic conditions.
Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are critical for maximizing output and ensuring the desired stereochemistry. Advanced purification techniques are also employed to achieve high-quality products suitable for research applications.
The molecular formula of Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate is C₁₈H₂₃N₃O₄. It has a molecular weight of approximately 323.39 g/mol. The stereochemistry plays a vital role in its biological function and interactions within biological systems.
The compound's structure is characterized by:
Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate can undergo several chemical transformations:
Oxidation: This reaction introduces oxygen-containing functional groups using agents like potassium permanganate.
Reduction: This process simplifies the compound by removing oxygen or adding hydrogen with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups with new ones.
The outcome of these reactions depends significantly on the choice of reagents and conditions employed. For example:
The mechanism of action for Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding. Additionally, it may modulate receptor interactions to influence signal transduction pathways affecting various cellular processes like proliferation and apoptosis.
Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate exhibits distinct physical properties that are significant for its handling and application in research:
The chemical properties include:
Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate has several notable applications in scientific research:
This compound's unique structure and properties make it a valuable candidate for further research in medicinal chemistry and related fields. Its potential to interact with various biological targets positions it as a promising substance in drug discovery initiatives.
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5